Oligomycin B

Catalog No.
S583473
CAS No.
11050-94-5
M.F
C45H72O12
M. Wt
805.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oligomycin B

CAS Number

11050-94-5

Product Name

Oligomycin B

IUPAC Name

(14S,27R)-22-ethyl-7,11,14,15-tetrahydroxy-6'-(2-hydroxypropyl)-5',6,8,10,12,14,16,28,29-nonamethylspiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27,2'-oxane]-3,3',9,13-tetrone

Molecular Formula

C45H72O12

Molecular Weight

805.0 g/mol

InChI

InChI=1S/C45H72O12/c1-12-33-17-15-13-14-16-25(3)42(52)44(11,54)43(53)31(9)40(51)30(8)39(50)29(7)38(49)24(2)18-21-37(48)55-41-28(6)34(20-19-33)56-45(32(41)10)36(47)22-26(4)35(57-45)23-27(5)46/h13-15,17-18,21,24-35,38,40-42,46,49,51-52,54H,12,16,19-20,22-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,38?,40?,41?,42?,44-,45-/m0/s1

InChI Key

QPRQJOHKNJIMGN-RUJZQUSISA-N

SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Synonyms

(1S,2'R,4E,5'R,6R,6'R,7S,8R,10S,11S,12R,14S,15R,16S,18E,20E,22S,25R,28R,29S)-22-ethyl-5',6'-dihydro-7,11,14,15-tetrahydroxy-6'-[(2S)-2-hydroxypropyl]-5',6,8,10,12,14,16,28,29-nonamethyl-spiro[2,26-dioxabicyclo[23.3.1]nonacosa-4,18,20-triene-27

Canonical SMILES

CCC1CCC2C(C(C(C3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)C(C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Isomeric SMILES

CCC1CCC2C(C(C([C@@]3(O2)C(=O)CC(C(O3)CC(C)O)C)C)OC(=O)C=CC(C(C(C(=O)C(C(C(C(=O)[C@@](C(C(CC=CC=C1)C)O)(C)O)C)O)C)C)O)C)C

Antimicrobial Properties

Oligomycin A, 28-oxo- exhibits broad-spectrum antimicrobial activity against various bacteria, fungi, and parasites. Studies have shown its effectiveness against:

  • Bacteria:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
  • Fungi:
    • Candida albicans
  • Parasites:
    • Plasmodium falciparum (malaria parasite)

The mechanism of action of Oligomycin A, 28-oxo- involves its ability to inhibit mitochondrial ATP synthesis, essential for energy production in these organisms.

Impact on Cellular Processes

Research suggests that Oligomycin A, 28-oxo- can also influence various cellular processes beyond its antimicrobial effects. Studies have explored its potential role in:

  • Cancer research:
    • Inducing cell death in cancer cells
  • Neurodegenerative diseases:
    • Investigating its impact on mitochondrial function in models of neurodegeneration

Oligomycin B is a member of the oligomycin family, which consists of macrolide antibiotics produced by the actinobacterium Streptomyces. These compounds are known for their potent antibacterial properties, particularly against Gram-positive bacteria. Oligomycin B, like its relatives, acts primarily as an inhibitor of ATP synthase, a critical enzyme in the process of oxidative phosphorylation within mitochondria. This inhibition disrupts ATP production, leading to significant metabolic consequences in various cell types.

Oligomycin B functions by binding to the F0 subunit of ATP synthase, effectively blocking the proton channel necessary for ATP synthesis. This action inhibits the enzyme's ability to convert ADP and inorganic phosphate into ATP, leading to a decrease in cellular energy availability. The specific reaction can be summarized as follows:

ADP+PiOligomycin BATP(inhibited)\text{ADP}+\text{Pi}\xrightarrow{\text{Oligomycin B}}\text{ATP}\quad (\text{inhibited})

In addition to its primary action on ATP synthase, oligomycin B may also interact with other cellular components, potentially affecting various metabolic pathways and signaling mechanisms.

Oligomycin B exhibits significant biological activity by inhibiting mitochondrial respiration and glycolysis in cancer cells. Studies have shown that oligomycin B can induce apoptosis in certain cell types, including HeLa cells, by promoting the release of cytochrome c from mitochondria into the cytosol. This process is associated with tumor necrosis factor alpha-induced apoptosis, where oligomycin B's inhibitory effects on ATP synthase play a crucial role in modulating cell death pathways .

Furthermore, oligomycin B has been shown to reduce ATP depletion rates during myocardial ischemia, suggesting potential therapeutic applications in cardiac conditions . Its ability to alter metabolic pathways makes it a valuable tool in bioenergetics research.

The synthesis of oligomycin B can be achieved through fermentation processes using specific strains of Streptomyces, which naturally produce this compound. Additionally, chemical synthesis methods have been explored to create derivatives and analogs of oligomycin B. For instance, total synthesis approaches have been reported for related compounds such as oligomycin C and rutamycin B . These synthetic methodologies often involve complex multi-step reactions that construct the macrolide structure characteristic of oligomycins.

Oligomycin B is primarily utilized in research settings to study mitochondrial function and energy metabolism. Its role as an inhibitor of ATP synthase makes it an essential tool for investigating oxidative phosphorylation and its implications in various diseases, particularly cancer. Additionally, due to its effects on apoptosis and cellular metabolism, oligomycin B may have potential applications in therapeutic contexts for conditions characterized by altered energy metabolism or excessive cell proliferation.

Research has demonstrated that oligomycin B interacts with multiple cellular pathways beyond ATP synthesis inhibition. For example:

  • Apoptosis Induction: Oligomycin B has been shown to sensitize cells to apoptotic signals by enhancing cytochrome c release .
  • Metabolic Shifts: In cancer cells, treatment with oligomycin B can lead to increased glycolytic activity as a compensatory mechanism for reduced oxidative phosphorylation .
  • Drug Synergy: Studies indicate that combining oligomycin B with other chemotherapeutic agents may enhance therapeutic efficacy against certain cancers .

These interactions highlight the compound's multifaceted role in cellular metabolism and its potential as a therapeutic agent.

Oligomycin B is part of a broader class of oligomycins that share structural similarities but differ in their biological activity and specificity. Here are some similar compounds:

CompoundSourceMechanism of ActionUnique Features
Oligomycin AStreptomycesInhibits ATP synthase (F0 subunit)More potent than oligomycin B; selective action
Oligomycin CStreptomycesSimilar inhibition of ATP synthaseStructural variations affecting potency
RutamycinStreptomycesInhibits bacterial protein synthesisBroader antibacterial spectrum
Antimycin AStreptomycesInhibits electron transport chainTargets complex III instead of ATP synthase

Uniqueness: Oligomycin B is distinguished by its nonselective inhibition of ATP synthases compared to oligomycin A, which is more selective. This nonselectivity allows oligomycin B to have broader applications in research related to mitochondrial function and energy metabolism.

Modular Polyketide Synthase Systems in Streptomyces spp.

Oligomycin B is assembled by a type I modular PKS, a multi-enzyme complex that iteratively incorporates extender units to form its polyketide backbone. Each PKS module contains catalytic domains responsible for substrate selection, chain elongation, and redox modifications. In S. avermitilis, the oligomycin PKS (Olm) comprises 17 modules across seven giant polypeptides (OlmA1–OlmA7), collectively encoding 79 catalytic domains. Key domains include:

  • Acyltransferase (AT): Selects malonyl-CoA or methylmalonyl-CoA extender units.
  • Ketosynthase (KS): Catalyzes decarboxylative condensation.
  • Acyl Carrier Protein (ACP): Shuttles intermediates between domains.

Notably, the Olm PKS exhibits a rare "stuttering" mechanism, where specific modules are reused to extend the polyketide chain beyond the canonical one-module-per-extension rule. Phylogenetic analysis reveals that oligomycin’s PKS modules evolved through duplication and recombination of ancestral modules, a hallmark of Streptomyces polyketide diversification.

Gene Cluster Organization and Regulatory Elements

The olm gene cluster spans 104 kb in S. avermitilis and includes 18 open reading frames (ORFs). Key components are:

Gene(s)FunctionRole in Oligomycin Biosynthesis
olmA1–olmA7Modular PKS subunitsPolyketide backbone assembly
olmBCytochrome P450 (CYP107W1)C12 hydroxylation of oligomycin C
olmOSpiroacetal cyclaseCatalyzes spiroacetal formation
olmRI/RIICluster-situated regulators (CSRs)Activate olm transcription

The cluster is tightly regulated by OlmRI and OlmRII, which cross-talk with pathways for avermectin and filipin biosynthesis. Deletion of olmRI/RII abolishes oligomycin production while upregulating avermectin yields, highlighting metabolic competition for shared precursors like methylmalonyl-CoA.

Post-PKS Modification Enzymes in Spiroketal Formation

The spiroacetal moiety in oligomycin B is critical for its bioactivity. This structure is formed post-PKS by OlmO, a spiroacetal cyclase that catalyzes stereospecific cyclization of a linear polyketide intermediate. Key steps include:

  • Hydroxylation: CYP107W1 (OlmB) introduces a hydroxyl group at C12, converting oligomycin C to oligomycin A.
  • Cyclization: OlmO facilitates intramolecular hemiacetal formation between C9 and C13, generating the spiroacetal ring.

Deletion of olmO results in accumulation of 12-deoxy-oligomycin A, which lacks the spiroacetal structure and exhibits reduced ATPase inhibition. Structural studies of OlmO reveal a 10-strand β-barrel fold with conserved catalytic residues (Asp42, His44, Glu78) that act as general acid/base catalysts.

X-ray Crystallographic Studies of Macrocyclic Architecture

X-ray crystallography has resolved the three-dimensional structure of Oligomycin B at atomic resolution, revealing a 26-membered macrolide ring system with a spirocyclic ketal moiety (Figure 1) [1] [3]. Unlike Oligomycin A, which features a 2-hydroxypropyl substituent, Oligomycin B substitutes this group with an oxo functionality at C-24, altering hydrogen-bonding networks and conformational flexibility [4]. High-resolution (1.9 Å) structures of Oligomycin B bound to the yeast mitochondrial ATP synthase c₁₀ ring demonstrate critical interactions with subunit c residues, including hydrophobic contacts with Val60 and Ile63 and a water-mediated hydrogen bond with Glu59 [3].

Table 1: Key Structural Features of Oligomycin B from X-ray Crystallography

FeatureOligomycin B CharacteristicsSource
Macrocyclic ring size26-membered lactone [1] [3] [4]
C-24 substitutionOxo group (vs. 2-hydroxypropyl in Oligomycin A) [4]
Intramolecular H-bonds1 (O7–OH25) [1] [2]
Intermolecular H-bonds6 (OH2, O7, OH24, OH25, OH28, O36) [2]
ATP synthase contactsGlu59 (H-bond), Val60, Ile63 (hydrophobic) [3]

The crystal lattice of Oligomycin B exhibits six intermolecular hydrogen bonds involving hydroxyl groups at positions 2, 24, 25, and 28, as well as ketone oxygens at positions 7 and 36 [2]. This contrasts with Oligomycin A, which forms four intramolecular H-bonds, conferring greater rigidity [1]. The reduced intramolecular stabilization in Oligomycin B permits adaptive conformational changes during ATP synthase binding, as evidenced by induced-fit docking models [1].

NMR-Based Analysis of Stereochemical Configuration

Nuclear magnetic resonance spectroscopy has resolved the stereochemical complexity of Oligomycin B, confirming 19 chiral centers through J-based configuration analysis and NOESY correlations [5]. Key assignments include:

  • C-21 Configuration: An R configuration deduced from $$^3J_{H-H}$$ coupling constants between H-21 and H-22 (8.2 Hz), consistent with antiperiplanar geometry [5].
  • Spirocyclic Center (C-13): Equatorial orientation of the ketal oxygen (O-13) confirmed by NOE interactions between H-13 and H-15β [6].

Table 2: Selected $$^{13}\text{C}$$ NMR Chemical Shifts for Oligomycin B

Carbonδ (ppm)MultiplicityAssignment
C-24207.4KetoneOxo group
C-2872.1CH-OHHydrogen-bond donor [2]
C-36170.8EsterLactone carbonyl [4]

Comparative analysis of $$^{1}\text{H}$$-$$^{13}\text{C}$$ heteronuclear single quantum coherence (HSQC) spectra between Oligomycin B and its 33-dehydro derivative revealed deshielding of C-33 (Δδ = +143.1 ppm) upon oxidation, confirming the role of C-24–C-33 bond rotation in modulating ring flexibility [6].

Comparative Conformational Studies Across Oligomycin Variants

Conformational diversity among oligomycins directly correlates with ATP synthase inhibition potency. Molecular dynamics simulations highlight three key differences:

  • Intramolecular Hydrogen Bonding:
    • Oligomycin A: 4 intramolecular H-bonds (OH24–O36, OH28–O7, etc.) [1]
    • Oligomycin B: 1 intramolecular H-bond (O7–OH25) [2]
    • Olig

The molecular foundation of oligomycin B activity resides in its precise binding interactions with the mitochondrial F₀ subunit c-ring, as elucidated through high-resolution crystallographic studies. The compound binds to the surface of the c₁₀ ring, making contact with two neighboring subunit c molecules at a position that directly explains its inhibitory effect on adenosine triphosphate synthesis [1] [2]. This binding occurs at a resolution of 1.9 Å, providing unprecedented detail into the molecular architecture of inhibition.

The critical binding interaction involves the carboxyl side chain of glutamate 59 (Glu59), which is essential for proton translocation across the mitochondrial membrane. Oligomycin B forms a hydrogen bond with this essential residue through a bridging water molecule, while simultaneously shielding the carboxyl group from the aqueous environment [1] [2]. This dual mechanism effectively locks the essential carboxyl in a semiclosed conformation, preventing the conformational changes necessary for proton transport.

The remaining contacts between oligomycin B and subunit c are primarily hydrophobic in nature, contributing significantly to the binding energy through the hydrophobic effect. The compound covers approximately 345 Ų of hydrophobic surface area on subunit c, which is subsequently replaced by the hydrophilic face of the oligomycin molecule [2]. This extensive hydrophobic interaction network provides substantial thermodynamic stability to the protein-inhibitor complex.

Remarkably, the amino acid residues forming the oligomycin B binding site demonstrate 100% conservation between human and yeast mitochondrial adenosine triphosphate synthase, yet are widely different from those found in bacterial homologs [1] [2]. This conservation pattern explains the differential sensitivity to oligomycin observed across different organisms and underscores the evolutionary significance of this binding site.

Proton Translocation Blockade Through Hydrophobic Sealing

The mechanism by which oligomycin B blocks proton translocation involves a sophisticated hydrophobic sealing process that fundamentally disrupts the normal operation of the mitochondrial adenosine triphosphate synthase proton channel. The compound naturally partitions into the lipid-water interface surrounding the c-ring, where it can bind to any of the proton-carrying sites exposed to the membrane [3] [4]. This amphipathic nature of oligomycin B is crucial for its biological activity, as the molecule demonstrates strong preference for interfacial environments over purely aqueous or hydrophobic phases.

The proton translocation blockade occurs through multiple complementary mechanisms. First, oligomycin B physically obstructs access to the essential carboxyl groups required for proton transport, effectively preventing protons from reaching their binding sites on the c-ring [1] [2]. Second, the compound induces conformational restrictions that limit the flexibility of the proton-binding sites, thereby reducing their capacity to undergo the conformational changes necessary for proton translocation [3].

Quantitative analysis reveals that oligomycin B treatment results in an 85-100% inhibition of adenosine triphosphate synthesis, accompanied by a 92% increase in proton leak across the mitochondrial membrane [5] [6]. This apparent paradox reflects the compound's complex effects on mitochondrial energetics, where initial proton channel blockade is followed by secondary uncoupling effects that allow recovery of oxygen consumption to near baseline levels.

The hydrophobic sealing mechanism also involves displacement of water molecules from the binding site cavity. Molecular dynamics simulations demonstrate that oligomycin B binding increases the number of water molecules in proximity to ionized carboxyl groups from 1-2 to 6-7 on average, fundamentally altering the hydration state of the proton-binding sites [4]. This altered hydration pattern contributes to the stability of the inhibited state and prevents normal proton translocation.

Allosteric Effects on β-Catenin Signaling Pathways

The inhibition of mitochondrial adenosine triphosphate synthase by oligomycin B triggers a cascade of allosteric effects that extend beyond direct bioenergetic consequences to encompass broader cellular signaling pathways, particularly those involving β-catenin signaling. These effects represent indirect regulatory mechanisms mediated through alterations in cellular energy status and metabolic reprogramming [7] [8].

Oligomycin B treatment induces significant G1-phase cell cycle arrest in cancer cells, accompanied by substantial attenuation of Cyclin D1 and proliferating cell nuclear antigen expression [8]. This cell cycle arrest occurs through a β-catenin signaling pathway, where the compound's effects on mitochondrial adenosine triphosphate production trigger downstream changes in transcriptional regulation. The mechanism involves energy stress-induced modifications of β-catenin stability and nuclear translocation, ultimately affecting the expression of Wnt target genes.

The relationship between oligomycin B and β-catenin signaling demonstrates the interconnected nature of mitochondrial bioenergetics and nuclear transcriptional programs. When β-catenin knockdown increases mitochondrial oxidative activity, as demonstrated by increased oxygen consumption rates, oligomycin treatment can reverse the differentiation-promoting effects of β-catenin depletion [7]. This indicates that oligomycin B's inhibition of oxidative phosphorylation can modulate cellular differentiation programs through indirect effects on β-catenin-dependent signaling.

The allosteric effects also extend to metabolic reprogramming, where oligomycin B treatment forces cells to undergo a metabolic switch from oxidative phosphorylation to glycolysis. This metabolic transition triggers activation of adenosine monophosphate-activated protein kinase signaling pathways, which in turn can influence β-catenin phosphorylation and stability [9]. The compound's ability to induce various levels of glycolytic enhancement across different cell lines (ranging from 25-45% increases in lactate production) reflects the heterogeneous metabolic dependencies of different cellular contexts.

XLogP3

6.1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

5

Exact Mass

804.50237773 g/mol

Monoisotopic Mass

804.50237773 g/mol

Heavy Atom Count

57

Appearance

White Lyophilisate

UNII

387OE420H7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

11050-94-5

Dates

Last modified: 08-15-2023
Age-dependent cell death and the role of ATP in hydrogen peroxide-induced apoptosis and necrosis. Miyoshi N. et al. Proc. Natl Acad. Sci. USA 2006, 103, 1727.Mitochondria in eosinophils: functional role in apoptosis but not respiration. Peachman K.K. et al. Proc. Natl Acad. Sci. USA 2001, 98, 1717.The BH3 domain is required for caspase-independent cell death induced by Bax and oligomycin. Fitch M.E. et al. Cell Death Differ. 2000, 7, 338.

Explore Compound Types